molecular formula C30H36N2O4 B12452584 N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide

N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B12452584
M. Wt: 488.6 g/mol
InChI Key: YJKAYKYJNXCHNF-UHFFFAOYSA-N
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Description

N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound features a piperidine ring substituted with benzyl, benzyloxy, methoxybenzyl, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of N-benzyl-4-piperidone, which is then subjected to further reactions to introduce the benzyloxy and methoxybenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C30H36N2O4/c1-35-29-20-26(12-13-28(29)36-23-25-10-6-3-7-11-25)21-31-16-14-27(15-17-31)30(34)32(18-19-33)22-24-8-4-2-5-9-24/h2-13,20,27,33H,14-19,21-23H2,1H3

InChI Key

YJKAYKYJNXCHNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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